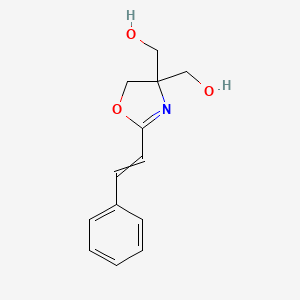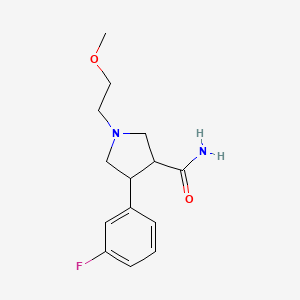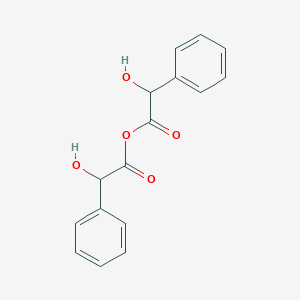![molecular formula C24H28N2O4 B14792323 5-O-benzyl 2-O-ethyl 1-benzyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-2,5-dicarboxylate](/img/structure/B14792323.png)
5-O-benzyl 2-O-ethyl 1-benzyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-2,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-O-benzyl 2-O-ethyl 1-benzyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-2,5-dicarboxylate is a complex organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by its unique hexahydropyrrolo[2,3-c]pyrrole core structure, which is substituted with benzyl and ethyl groups at specific positions. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 5-O-benzyl 2-O-ethyl 1-benzyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-2,5-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the reaction of 5-phenyl-2,3-dihydro-2,3-furandione with ethyl 3-benzylamino-2-butenoate, resulting in the formation of ethyl 1-benzyl-2-hydroxy-5-methyl-3-oxo-2-phenacyl-2,3-dihydropyrrole-4-carboxylate . The structure of the pyrrole derivative is confirmed by X-ray analysis . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
5-O-benzyl 2-O-ethyl 1-benzyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-2,5-dicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the benzylic hydrogens of alkyl substituents on the benzene ring are activated toward free radical attack, facilitating oxidation and reduction reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In medicinal chemistry, derivatives of pyrrole compounds have been explored for their potential as acetylcholine esterase inhibitors, which are used in the treatment of Alzheimer’s disease . Additionally, pyrrole derivatives have shown cytotoxic activity against various human cancer cell lines, making them promising candidates for anticancer drug development . The unique structure of 5-O-benzyl 2-O-ethyl 1-benzyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-2,5-dicarboxylate allows for its use in molecular docking studies and structure-activity relationship analyses.
Mecanismo De Acción
The mechanism of action of 5-O-benzyl 2-O-ethyl 1-benzyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-2,5-dicarboxylate involves its interaction with specific molecular targets and pathways. For example, as an acetylcholine esterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s disease. Additionally, its cytotoxic effects on cancer cells may involve the induction of apoptosis through the activation of specific signaling pathways.
Comparación Con Compuestos Similares
When compared to other similar compounds, 5-O-benzyl 2-O-ethyl 1-benzyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-2,5-dicarboxylate stands out due to its unique substitution pattern and structural features. Similar compounds include other pyrrole derivatives such as ethyl 1-benzyl-2-hydroxy-5-methyl-3-oxo-2-phenacyl-2,3-dihydropyrrole-4-carboxylate and 1-benzyl-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid . These compounds share some structural similarities but differ in their specific substituents and functional groups, which can significantly impact their chemical properties and biological activities.
Propiedades
Fórmula molecular |
C24H28N2O4 |
|---|---|
Peso molecular |
408.5 g/mol |
Nombre IUPAC |
5-O-benzyl 2-O-ethyl 1-benzyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-2,5-dicarboxylate |
InChI |
InChI=1S/C24H28N2O4/c1-2-29-23(27)21-13-20-15-25(24(28)30-17-19-11-7-4-8-12-19)16-22(20)26(21)14-18-9-5-3-6-10-18/h3-12,20-22H,2,13-17H2,1H3 |
Clave InChI |
FYXQMVNJFPESRD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CC2CN(CC2N1CC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 2-[2-(methylamino)-1,3-thiazol-4-yl]pyrrolidine-1-carboxylate](/img/structure/B14792240.png)

![(3R)-2,5-dihydroxy-7-methoxyspiro[2H-chromene-3,4'-9,11-dioxatricyclo[6.3.0.03,6]undeca-1(8),2,6-triene]-4-one](/img/structure/B14792251.png)





![(23R)-2,4,8,23-tetramethyl-11-oxa-6-azahexacyclo[12.11.0.03,12.05,10.015,24.018,23]pentacosa-1,17-dien-20-ol](/img/structure/B14792285.png)
![1'-(1-Benzothien-2-ylcarbonyl)-3h-spiro[2-benzofuran-1,4'-piperidine]](/img/structure/B14792289.png)




